Clomiphene N-Oxide
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Overview
Description
Preparation Methods
The synthesis of clomifenoxide involves the oxidation of clomifene. The reaction typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to convert clomifene to its N-oxide form
Chemical Reactions Analysis
Clomifenoxide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction to form clomifenoxide from clomifene.
Reduction: Clomifenoxide can be reduced back to clomifene under specific conditions.
Substitution: The phenoxy group in clomifenoxide can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various reducing agents. The major products formed from these reactions are clomifene and its derivatives .
Scientific Research Applications
Chemistry: As a model compound for studying the behavior of selective estrogen receptor modulators.
Biology: Investigating its effects on estrogen receptors and related pathways.
Medicine: Exploring its potential as a therapeutic agent for conditions related to estrogen receptor modulation.
Mechanism of Action
Clomifenoxide exerts its effects by interacting with estrogen receptors. It can act as both an estrogen agonist and antagonist, depending on the target tissue. The compound stimulates the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), leading to the development and maturation of ovarian follicles, ovulation, and subsequent development of the corpus luteum . This mechanism is similar to that of clomifene, its parent compound.
Comparison with Similar Compounds
Clomifenoxide is similar to other selective estrogen receptor modulators (SERMs) such as:
Afimoxifene: Another active metabolite of tamoxifen.
Endoxifen: An active metabolite of tamoxifen with similar estrogen receptor modulating properties.
Tamoxifen: A well-known SERM used in the treatment of breast cancer.
Clomifenoxide is unique in its specific structure and the presence of the N-oxide group, which differentiates it from other SERMs and influences its pharmacological properties .
Properties
CAS No. |
79838-56-5 |
---|---|
Molecular Formula |
C26H28ClNO2 |
Molecular Weight |
422.0 g/mol |
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine oxide |
InChI |
InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+ |
InChI Key |
PGHWCZITRQNIPM-OCEACIFDSA-N |
Isomeric SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3)[O-] |
Canonical SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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